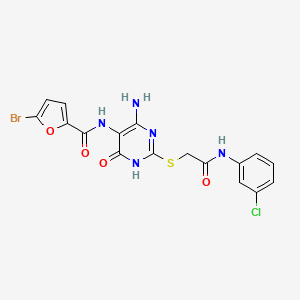![molecular formula C16H15N3O3S B2452159 2-[(3,5-Diméthoxyphényl)méthylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole CAS No. 899989-01-6](/img/structure/B2452159.png)
2-[(3,5-Diméthoxyphényl)méthylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,5-Dimethoxybenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality 2-((3,5-Dimethoxybenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,5-Dimethoxybenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel thérapeutique
Le composé fait partie de la classe des composés pyridopyrimidiniques, qui ont montré un large spectre d'activités biologiques . Ils ont été utilisés contre diverses maladies et affections, notamment :
- Maladie de Parkinson : Les pyridopyrimidines ont montré un potentiel dans le traitement de la maladie de Parkinson .
- Propriétés antibactériennes : Ces composés ont montré des propriétés antibactériennes .
- Propriétés antiplaquettaires : Les pyridopyrimidines ont montré des propriétés antiplaquettaires .
- Propriétés antidiabétiques : Ces composés ont été utilisés dans le traitement du diabète .
- Propriétés antitumorales : Les pyridopyrimidines ont montré un potentiel dans le traitement de divers types de cancer .
Synthèse de nouvelles chalcones synthétiques
Le composé a été synthétisé dans le cadre d'un programme de recherche visant à élargir l'utilisation de nouvelles chalcones synthétiques . Les chalcones sont des cétones aromatiques qui forment le noyau central d'une variété de composés biologiques importants.
Activité antifongique
Le composé a montré un potentiel dans les applications antifongiques . L'activité antifongique in vitro du composé a été réalisée pour évaluer son efficacité antimicrobienne par détermination de la zone d'inhibition et de la concentration minimale inhibitrice .
Études structurales
Le composé a été utilisé dans des études structurales . Les angles dièdres entre le cycle central 2-aminopyrimidine et les cycles benzéniques ont été étudiés .
Développement de nouvelles thérapies
Le composé a été étudié dans le développement de nouvelles thérapies . Le fragment pyridopyrimidine est présent dans les médicaments pertinents et, ces dernières années, il a été étudié dans le développement de nouvelles thérapies .
Pharmacophores
Le composé est un pharmacophore 2-aminopyrimidine . Les pharmacophores sont un ensemble de caractéristiques structurales dans une molécule qui sont reconnues sur un site récepteur et sont responsables de l'activité biologique de cette molécule .
Propriétés
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-20-13-7-11(8-14(9-13)21-2)10-23-16-19-18-15(22-16)12-3-5-17-6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCVCPHNJFUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)





![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

